molecular formula C11H17Cl2N3O B1407477 (5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride CAS No. 1177345-94-6

(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride

Cat. No. B1407477
M. Wt: 278.18 g/mol
InChI Key: AEWHXMOTTOBDDF-UHFFFAOYSA-N
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Description

“(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride” is a chemical compound with the CAS Number: 1177345-94-6 . It has a molecular weight of 278.18 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (5R)-5-{[(2-pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride . The InChI code for this compound is 1S/C11H15N3O.2ClH/c15-11-5-4-10(14-11)8-12-7-9-3-1-2-6-13-9;;/h1-3,6,10,12H,4-5,7-8H2,(H,14,15);2*1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.18 . It is a solid at room temperature .

Scientific Research Applications

Pyrrole and Pyrrole Derivatives

Pyrrole derivatives, including pyrrolidinones, are fundamental structural subunits for many important biological molecules like heme and chlorophyll. Their extensive delocalization of nitrogen electrons accounts for their pronounced aromatic character. Pyrrolidinones are nonaromatic cyclic amide systems widely used as intermediates, wetting agents, and solvents with relatively low toxicity. They are crucial in the synthesis of various compounds due to their stability and versatility (Anderson & Liu, 2000).

Synthesis of Lactone–Pyrrolidinone Ring Systems

The synthesis of lactone–pyrrolidinone ring systems is significant in organic chemistry. These systems are important in the construction of complex molecular structures found in natural products like oxazolomycin A and neooxazolomycin (Bennett, Prodger, & Pattenden, 2007).

Hydrolysis and Structural Characterization

2-Pyrrolidinones assist in the hydrolysis of aryltellurium trichlorides, leading to the isolation of monomeric aryltellurium(IV) monohydroxides. This process is important for understanding the structural and chemical properties of these compounds (Misra et al., 2011).

NMR Studies on Tautomerism

Nuclear Magnetic Resonance (NMR) studies on pyrrolidinones, such as 2-Aminopyrrolin-5-one, help understand tautomerism in these compounds, which is crucial for predicting their reactivity and stability in various chemical reactions (Spiessens & Anteunis, 2010).

Synthesis of Chiral Diphosphine Ligands

Pyrrolidinones are used in the synthesis of chiral "pincer" ligands for coordination with metals like rhodium. This has implications in catalysis and the development of new materials (Konrad et al., 2009).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11-5-4-10(14-11)8-12-7-9-3-1-2-6-13-9;;/h1-3,6,10,12H,4-5,7-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWHXMOTTOBDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CNCC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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